4’-Hydroxy Flurbiprofen-d3

Description

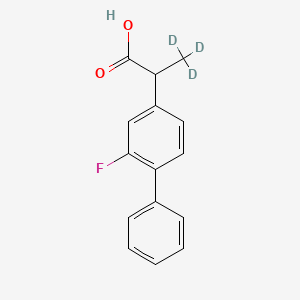

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trideuterio-2-(3-fluoro-4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTBZMRGLBWNTM-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661984 | |

| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185133-81-6 | |

| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)(3,3,3-~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4'-Hydroxy Flurbiprofen-d3: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxy Flurbiprofen-d3 is the deuterium-labeled version of 4'-Hydroxy Flurbiprofen, the primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen. This stable isotope-labeled compound is a critical tool in pharmacokinetic and metabolic research, primarily serving as an internal standard for the accurate quantification of Flurbiprofen and its metabolites in biological samples using mass spectrometry-based assays. This technical guide provides a comprehensive overview of 4'-Hydroxy Flurbiprofen-d3, including its chemical and physical properties, synthesis, metabolic pathway, and detailed experimental protocols for its use in bioanalytical methods.

Introduction

Flurbiprofen is a widely used NSAID that undergoes extensive metabolism in the body, primarily through oxidation mediated by the cytochrome P450 enzyme system. The major metabolic pathway involves the hydroxylation of the biphenyl (B1667301) ring to form 4'-Hydroxy Flurbiprofen.[1] To accurately study the pharmacokinetics and metabolism of Flurbiprofen, a reliable internal standard is essential for analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). 4'-Hydroxy Flurbiprofen-d3, with its deuterium (B1214612) atoms, provides a mass shift that allows it to be distinguished from the unlabeled analyte while maintaining nearly identical chemical and physical properties. This ensures accurate and precise quantification by correcting for variations during sample preparation and analysis.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4'-Hydroxy Flurbiprofen-d3 is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Chemical Name | 3,3,3-trideuterio-2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid | [3] |

| Molecular Formula | C₁₅H₁₀D₃FO₃ | [3] |

| Molecular Weight | 263.28 g/mol | [3][4] |

| CAS Number | 1189694-02-7 | [3] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥98% | N/A |

| Solubility | Soluble in DMSO | [5] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [4] |

Synthesis

The synthesis of 4'-Hydroxy Flurbiprofen-d3 can be achieved through various methods, with biotransformation being a documented approach.

Fungal Biotransformation

A reported method for the synthesis of 4'-Hydroxy Flurbiprofen-d3 involves the use of fungal biotransformation.[1] This process utilizes the metabolic machinery of certain fungi to hydroxylate the deuterated parent compound, Flurbiprofen-d3.

Methodology:

-

Culture Preparation: A suitable fungal strain is cultured in an appropriate growth medium.

-

Substrate Addition: Flurbiprofen-d3 is added to the fungal culture.

-

Incubation: The culture is incubated under controlled conditions to allow for the biotransformation to occur. The process is monitored over time.

-

Extraction: The metabolite, 4'-Hydroxy Flurbiprofen-d3, is extracted from the culture medium.

-

Purification: The extracted compound is purified using chromatographic techniques to yield the final product.

While this method can be effective, the yield and efficiency may vary depending on the fungal species and culture conditions.

Metabolic Pathway of Flurbiprofen

Flurbiprofen is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 to its major metabolite, 4'-Hydroxy Flurbiprofen.[1] This metabolite is pharmacologically inactive. The metabolic pathway is crucial for the clearance of Flurbiprofen from the body.

References

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 3. 4'-Hydroxy Flurbiprofen-d3 | C15H13FO3 | CID 45039449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Synthesis of 4'-Hydroxy Flurbiprofen-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for 4’-Hydroxy Flurbiprofen-d3, a deuterated metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen (B1673479). This document provides a comprehensive overview of both biotransformation and chemical synthesis methodologies, complete with detailed experimental protocols and data presentation. The synthesis of this stable isotope-labeled compound is crucial for its use as an internal standard in pharmacokinetic and metabolic studies.

Introduction

4'-Hydroxy Flurbiprofen is the major human metabolite of Flurbiprofen, formed primarily by the action of the cytochrome P450 enzyme CYP2C9.[1][2][3][4] The deuterated analogue, 4'-Hydroxy Flurbiprofen-d3, in which three deuterium (B1214612) atoms are incorporated into the methyl group of the propionic acid side chain, serves as an ideal internal standard for mass spectrometry-based bioanalytical assays. Its identical chemical properties to the unlabeled analyte, but distinct mass, allow for precise quantification in complex biological matrices. This guide explores two primary routes to obtain this valuable research tool: a biological approach leveraging enzymatic hydroxylation and a proposed chemical synthesis pathway.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 4'-Hydroxy Flurbiprofen-d3 and its non-deuterated analogue.

| Parameter | 4'-Hydroxy Flurbiprofen-d3 | 4'-Hydroxy Flurbiprofen | Reference |

| Molecular Formula | C₁₅H₁₀D₃FO₃ | C₁₅H₁₃FO₃ | [1] |

| Molecular Weight | 263.28 | 260.26 | [1] |

| CAS Number | 1189694-02-7 | 52807-12-2 | [1] |

| Purity (Typical) | ≥98% | ≥95% | [1] |

| Appearance | White to off-white solid | Crystalline solid | [1] |

| Solubility (DMSO) | 10 mg/mL | 100 mg/mL (with sonication) | [1][5] |

| Solubility (Ethanol) | 25 mg/mL | 25 mg/mL | [1] |

Synthesis Pathways

Two principal pathways for the synthesis of 4'-Hydroxy Flurbiprofen-d3 are presented: Biotransformation and a proposed multi-step Chemical Synthesis.

Pathway 1: Biotransformation

This pathway utilizes the metabolic machinery of microorganisms to perform a regioselective hydroxylation of Flurbiprofen-d3. The fungus Cunninghamella elegans has been identified as an effective biocatalyst for this transformation.[6][7]

Caption: Fungal biotransformation workflow for 4'-Hydroxy Flurbiprofen-d3.

-

Culture Preparation: A culture of Cunninghamella elegans (e.g., DSM 1908) is grown in a suitable sterile medium (e.g., potato dextrose broth) at 28°C with shaking (150 rpm) for 72 hours.

-

Substrate Addition: Flurbiprofen-d3, dissolved in a minimal volume of a water-miscible solvent like DMSO, is added to the fungal culture to a final concentration of approximately 0.5 mg/mL.

-

Incubation: The culture is incubated under the same conditions for a further 48-72 hours. The progress of the biotransformation can be monitored by analyzing small aliquots of the culture medium using HPLC or LC-MS.

-

Extraction: After the incubation period, the culture broth is separated from the mycelia by filtration. The filtrate is then acidified to pH 2-3 with 2N HCl and extracted three times with an equal volume of ethyl acetate (B1210297).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by preparative high-pressure liquid chromatography (HPLC) to yield pure 4'-Hydroxy Flurbiprofen-d3.[6]

Pathway 2: Chemical Synthesis (Proposed)

A plausible chemical synthesis route starts with commercially available Flurbiprofen-d3. The synthesis involves the protection of the carboxylic acid, followed by electrophilic aromatic substitution to introduce a hydroxyl group (or a precursor) at the 4'-position of the biphenyl (B1667301) ring, and subsequent deprotection.

Caption: Proposed multi-step chemical synthesis of 4'-Hydroxy Flurbiprofen-d3.

Step 1: Protection of the Carboxylic Acid (Esterification)

-

To a solution of Flurbiprofen-d3 (1.0 eq) in methanol (B129727) (10 volumes), slowly add thionyl chloride (1.2 eq) at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester of Flurbiprofen-d3.

Step 2: Nitration of the Biphenyl Ring

-

Dissolve the protected Flurbiprofen-d3 (1.0 eq) in concentrated sulfuric acid at 0°C.

-

Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

-

Stir the mixture at 0°C for 2 hours.

-

Pour the reaction mixture onto ice and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to isolate the 4'-nitro derivative.

Step 3: Reduction of the Nitro Group

-

Dissolve the 4'-nitro derivative (1.0 eq) in ethanol.

-

Add a catalytic amount of 10% Palladium on carbon.

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of celite and concentrate the filtrate to obtain the 4'-amino derivative.

Step 4: Diazotization and Hydroxylation

-

Dissolve the 4'-amino derivative (1.0 eq) in a mixture of dilute sulfuric acid and water at 0°C.

-

Slowly add a solution of sodium nitrite (B80452) (1.1 eq) in water, keeping the temperature below 5°C.

-

Stir the mixture for 30 minutes.

-

Heat the reaction mixture to boiling until the evolution of nitrogen gas ceases.

-

Cool the mixture to room temperature and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Step 5: Deprotection of the Carboxylic Acid (Hydrolysis)

-

Dissolve the 4'-hydroxy protected intermediate (1.0 eq) in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (B78521) (3.0 eq).

-

Stir the mixture at room temperature for 12 hours.

-

Acidify the reaction mixture with 2N HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield 4'-Hydroxy Flurbiprofen-d3.

Conclusion

This guide has outlined two viable synthetic pathways for obtaining 4'-Hydroxy Flurbiprofen-d3. The biotransformation route offers a highly selective and environmentally benign method, leveraging the specificity of enzymatic catalysis. The proposed chemical synthesis provides a more traditional, albeit multi-step, approach that allows for greater control over reaction conditions and scalability. The choice of pathway will depend on the specific capabilities and requirements of the research laboratory. Both methods, when executed with care, can provide the high-purity, deuterated internal standard essential for rigorous bioanalytical studies in drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Biotransformation of flurbiprofen by Cunninghamella species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 4’-Hydroxy Flurbiprofen-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 4’-Hydroxy Flurbiprofen (B1673479), the major oxidative metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Flurbiprofen. It also details the role of its deuterated analog, 4’-Hydroxy Flurbiprofen-d3, as an internal standard in quantitative analysis. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of metabolic and signaling pathways to serve as a vital resource for researchers, scientists, and professionals in drug development.

Introduction

Flurbiprofen is a potent NSAID that functions primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby reducing the synthesis of prostaglandins (B1171923) involved in pain, fever, and inflammation.[1][2][3][4][5][6][7][8] The metabolism of Flurbiprofen is a critical aspect of its pharmacology, leading to the formation of several metabolites. The principal oxidative metabolite is 4’-Hydroxy Flurbiprofen, generated predominantly by the cytochrome P450 enzyme CYP2C9.[9][10][11][12][13][14][15] While initially considered to have little anti-inflammatory activity compared to its parent compound, emerging research indicates that 4’-Hydroxy Flurbiprofen possesses its own distinct pharmacological profile, including inhibitory effects on COX-1 at high concentrations and modulation of the endocannabinoid system.[11][16]

4’-Hydroxy Flurbiprofen-d3 is a stable isotope-labeled version of the metabolite, where three hydrogen atoms have been replaced by deuterium (B1214612).[17][18] This isotopic labeling makes it an ideal internal standard for use in quantitative mass spectrometry-based bioanalytical methods, ensuring accuracy and precision in the measurement of 4’-Hydroxy Flurbiprofen levels in biological matrices.

Mechanism of Action of 4’-Hydroxy Flurbiprofen

While the anti-inflammatory and analgesic effects of Flurbiprofen are well-established and attributed to potent COX inhibition, the mechanism of action of its primary metabolite, 4’-Hydroxy Flurbiprofen, is more nuanced and characterized by weaker, more selective activities.

Inhibition of Cyclooxygenase (COX) Enzymes

4’-Hydroxy Flurbiprofen exhibits significantly weaker inhibitory activity against COX enzymes compared to the parent drug, Flurbiprofen. Available data indicates that it can inhibit COX-1, but only at high concentrations.[11][16] It does not appear to inhibit the cyclooxygenation of arachidonic acid by either COX-1 or COX-2.[11][16]

However, a notable finding is its ability to completely inhibit the cyclooxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by COX-2 at a concentration of 300 µM, with partial inhibition observed at lower concentrations.[1][16] This suggests a potential role in modulating the endocannabinoid system, distinct from the primary mechanism of traditional NSAIDs.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

4’-Hydroxy Flurbiprofen has been identified as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[11] By inhibiting FAAH, 4’-Hydroxy Flurbiprofen can increase the endogenous levels of anandamide, which may contribute to analgesic and anti-inflammatory effects through the activation of cannabinoid receptors.[19][20][21][22][23]

Quantitative Data

The following tables summarize the available quantitative data for the inhibitory activities of 4’-Hydroxy Flurbiprofen and its parent compound, Flurbiprofen.

Table 1: Inhibitory Activity of 4’-Hydroxy Flurbiprofen

| Target | Activity | Concentration | Notes |

| COX-1 | 94% inhibition | 1000 µM | Does not inhibit cyclooxygenation of arachidonic acid.[11][16] |

| COX-2 | Complete inhibition of 2-AG cyclooxygenation | 300 µM | Does not inhibit cyclooxygenation of arachidonic acid.[1][16] |

| FAAH | IC50 = 84 µM | - | Inhibition of anandamide hydrolysis in rat brain homogenates at pH 6.0.[11] |

Table 2: Comparative Inhibitory Activity of Flurbiprofen

| Target | IC50 | Notes |

| Human COX-1 | 0.1 µM | Potent inhibitor.[24][25][26] |

| Human COX-2 | 0.4 µM | Potent inhibitor.[24][25][26] |

| FAAH | 29 µM | Inhibition of anandamide hydrolysis in rat brain homogenates.[27] |

Role of 4’-Hydroxy Flurbiprofen-d3 in Research

4’-Hydroxy Flurbiprofen-d3 serves as a crucial tool in pharmacokinetic and metabolic studies of Flurbiprofen. As a deuterated internal standard, it is chemically identical to the endogenous 4’-Hydroxy Flurbiprofen but has a higher molecular weight due to the deuterium atoms. This mass difference allows for its distinct detection by a mass spectrometer.

When a known amount of 4’-Hydroxy Flurbiprofen-d3 is added to a biological sample, it co-elutes with the non-labeled analyte during chromatography and experiences similar ionization effects in the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, researchers can accurately and precisely quantify the concentration of 4’-Hydroxy Flurbiprofen, correcting for variations in sample preparation and instrument response.

Signaling and Metabolic Pathways

Metabolic Pathway of Flurbiprofen

The primary metabolic pathway of Flurbiprofen involves its hydroxylation to 4’-Hydroxy Flurbiprofen, a reaction catalyzed almost exclusively by the CYP2C9 enzyme in the liver.[9][10][11][12][13][14][15]

Impact on the Endocannabinoid System

By inhibiting FAAH, 4’-Hydroxy Flurbiprofen can increase the levels of the endocannabinoid anandamide (AEA), leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and potential downstream analgesic and anti-inflammatory effects.[19][20][21][22][23]

Experimental Protocols

In Vitro Metabolism of Flurbiprofen using Human Liver Microsomes

This protocol outlines the general procedure to study the metabolism of Flurbiprofen to 4’-Hydroxy Flurbiprofen.

Materials:

-

Human Liver Microsomes (HLM)

-

Flurbiprofen

-

4’-Hydroxy Flurbiprofen-d3 (internal standard)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (or other suitable organic solvent)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration typically 0.1-1 mg/mL) and phosphate buffer at 37°C.

-

Initiation of Reaction: Add Flurbiprofen (at various concentrations to determine kinetics) to the pre-warmed microsome suspension. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard (4’-Hydroxy Flurbiprofen-d3).

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of 4’-Hydroxy Flurbiprofen relative to the internal standard.

COX Inhibition Assay

This protocol describes a general method to determine the inhibitory effect of a compound on COX-1 and COX-2 activity.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

4’-Hydroxy Flurbiprofen (test inhibitor)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Hematin (cofactor)

-

Method for detecting prostaglandin (B15479496) production (e.g., ELISA or LC-MS/MS)

Procedure:

-

Enzyme Preparation: Prepare a solution of the COX enzyme in the reaction buffer containing hematin.

-

Inhibitor Pre-incubation: Add various concentrations of 4’-Hydroxy Flurbiprofen (or a vehicle control) to the enzyme solution and pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 2-10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction (e.g., by adding a strong acid or a solvent).

-

Quantification of Prostaglandins: Measure the amount of prostaglandin (e.g., PGE2) produced in each sample.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[7][9]

FAAH Inhibition Assay

This protocol provides a general workflow for assessing the inhibition of FAAH activity.

Materials:

-

Rat brain homogenate (as a source of FAAH) or purified FAAH enzyme

-

Anandamide (AEA) or a fluorogenic FAAH substrate

-

4’-Hydroxy Flurbiprofen (test inhibitor)

-

Assay buffer (e.g., Tris buffer, pH 7.4 or 6.0)

-

Method for detecting product formation (e.g., radiometric assay for [³H]-ethanolamine from [³H]-AEA, or fluorescence measurement for a fluorogenic substrate)

Procedure:

-

Enzyme and Inhibitor Preparation: Pre-incubate the FAAH-containing preparation with various concentrations of 4’-Hydroxy Flurbiprofen (or a vehicle control) in the assay buffer at 37°C.

-

Reaction Initiation: Start the reaction by adding the FAAH substrate.

-

Reaction Incubation: Incubate the mixture at 37°C for a set time.

-

Reaction Termination: Stop the reaction (e.g., by adding an organic solvent).

-

Product Quantification: Separate and quantify the product of the enzymatic reaction.

-

Data Analysis: Determine the percent inhibition at each concentration of 4’-Hydroxy Flurbiprofen and calculate the IC50 value.[1][2][3][6][18][28]

Conclusion

4’-Hydroxy Flurbiprofen, the primary metabolite of Flurbiprofen, exhibits a distinct and subtle pharmacological profile. While a much weaker COX inhibitor than its parent compound, it demonstrates selective inhibition of 2-AG cyclooxygenation by COX-2 and inhibitory activity against FAAH. These actions suggest a potential for modulating the endocannabinoid system, a mechanism that warrants further investigation. The deuterated analog, 4’-Hydroxy Flurbiprofen-d3, is an indispensable tool for the accurate quantification of this metabolite in research and clinical settings. This guide provides a foundational resource for professionals engaged in the study of NSAID metabolism and the exploration of novel therapeutic targets.

References

- 1. Inhibition of Endocannabinoid Metabolism by the Metabolites of Ibuprofen and Flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. assaygenie.com [assaygenie.com]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cloud-clone.com [cloud-clone.com]

- 7. IC50 - Wikipedia [en.wikipedia.org]

- 8. Flurbiprofen: highly potent inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. courses.edx.org [courses.edx.org]

- 13. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 14. ClinPGx [clinpgx.org]

- 15. Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of Endocannabinoid Metabolism by the Metabolites of Ibuprofen and Flurbiprofen | PLOS One [journals.plos.org]

- 17. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 18. abcam.cn [abcam.cn]

- 19. Non-opioid Analgesics and the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 22. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Endocannabinoid System, Cannabinoids, and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cyclooxygenase (COX) Activity Assay Kit (Luminometric) (ab139432) is not available | Abcam [abcam.com]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

The Kinetic Isotope Effect in Deuterated Compounds: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the principles, applications, and experimental considerations of the deuterium (B1214612) kinetic isotope effect (KIE) in modern chemistry and pharmacology.

The strategic substitution of hydrogen with its heavier, stable isotope, deuterium, is a powerful tool in the arsenal (B13267) of chemists and pharmacologists. This seemingly subtle modification can significantly alter the rate of chemical reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[1][2] Understanding and leveraging the KIE provides profound insights into reaction mechanisms and presents a viable strategy for optimizing the metabolic profiles of therapeutic agents. By retarding specific metabolic pathways, deuteration can lead to enhanced pharmacokinetic properties, improved safety profiles, and more favorable dosing regimens.[1][2][3] This guide offers a comprehensive overview of the core principles of the deuterium KIE, details the experimental methodologies for its evaluation, and explores its strategic application in research and drug development.

Core Principles of the Deuterium Kinetic Isotope Effect

The kinetic isotope effect is defined as the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1][2][4][5] The deuterium KIE specifically refers to the alteration in reaction rate observed when a hydrogen atom (¹H) is substituted with a deuterium atom (²H or D).[1][2] This effect is quantitatively expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD).[1]

The fundamental origin of the deuterium KIE lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[1][2][6] Due to its greater mass, deuterium forms a stronger, more stable covalent bond with carbon.[1][7] Consequently, the C-D bond possesses a lower ZPE and requires a greater amount of energy to be cleaved.[1][5][8] If the cleavage of this C-H bond is the rate-determining step (or part of it) in a reaction, substituting hydrogen with deuterium will decelerate the reaction.[1][9]

Caption: Reaction coordinate diagram illustrating the origin of the primary KIE.

Classification of Deuterium Kinetic Isotope Effects

Deuterium KIEs are broadly categorized into two main types based on the location of the isotopic substitution relative to the bonds being broken or formed in the rate-determining step.[1][10]

-

Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[9][10] For C-H bond cleavage, the theoretical maximum for a non-tunneling KIE (kH/kD) is approximately 6.9 at 25°C.[4] Values substantially higher than this often suggest the involvement of quantum tunneling, where the hydrogen atom penetrates the activation barrier rather than surmounting it.[1]

-

Secondary Kinetic Isotope Effect (SKIE): This occurs when the bond to the isotopically substituted atom is not broken or formed in the rate-determining step.[4][10] SKIEs are generally much smaller than PKIEs.[4] They are further classified based on the position of the deuterium relative to the reaction center:

-

α-SKIEs: Observed when deuterium is attached to the carbon atom undergoing a change in hybridization. For example, in SN1 reactions, the change from sp3 to sp2 hybridization at the reaction center leads to a normal KIE (kH/kD > 1), typically around 1.1-1.2.[4] Conversely, in SN2 reactions, where the sp3 hybridization is maintained or slightly compressed in the transition state, the KIE is close to unity or slightly inverse (kH/kD < 1).

-

β-SKIEs: Observed when deuterium is on a carbon adjacent to the reaction center. These effects are often associated with hyperconjugation and can be used to probe the development of charge at a carbocationic transition state.[1]

-

Data Presentation: Magnitude of the Kinetic Isotope Effect

The magnitude of the KIE is a critical piece of data for mechanistic investigation and for predicting the impact of deuteration on drug metabolism. The following tables summarize typical and experimentally observed KIE values.

| KIE Type | Typical kH/kD Values | Interpretation |

| Primary (PKIE) | ||

| C-H/C-D Cleavage | 2 - 8 | C-H bond is broken in the rate-determining step.[5][11] |

| With Tunneling | > 8 | Significant quantum tunneling contribution.[1] |

| Secondary (SKIE) | ||

| α-effect (sp3 → sp2) | 1.1 - 1.25 | Loosening of bending vibrations in the transition state. |

| α-effect (sp2 → sp3) | 0.8 - 0.95 | Tightening of bending vibrations in the transition state. |

| β-effect | 1.05 - 1.3 | Often indicates hyperconjugation stabilizing a developing positive charge. |

| Inverse KIE | < 1.0 | Indicates a stiffening of vibrational modes in the transition state.[1] |

| Deuterated Drug/Compound | Metabolic Reaction | Observed KIE (kH/kD) | Reference |

| Morphine (N-demethylation) | Cytochrome P450 | >2 | [9][12] |

| 2-²H-3-Fluoro-d-Alanine | D-amino oxidase | ~2.5 | [3] |

| Deutetrabenazine | VMAT2 inhibitor metabolism | Longer half-life | [13] |

| Bromination of Acetone | Tautomerization | 7 | [5] |

Experimental Protocols for Determining the Kinetic Isotope Effect

The two primary methods for experimentally determining the KIE are the non-competitive and competitive methods.

Non-Competitive Method

This method involves conducting two separate experiments under identical conditions: one with the unlabeled (protio) substrate and another with the labeled (deuterio) substrate. The rate constants, kH and kD, are determined independently, and the KIE is calculated from their ratio. While conceptually straightforward, this method can be susceptible to errors arising from slight variations in experimental conditions between the two runs.[1]

Detailed Methodology:

-

Reaction Setup: Two separate reaction vessels are prepared with identical concentrations of all reactants, solvents, and catalysts, and maintained at the same temperature. One vessel contains the non-deuterated substrate, and the other contains the deuterated substrate.

-

Reaction Monitoring: The progress of each reaction is monitored over time by a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, GC, NMR) to determine the rate of disappearance of the reactant or the rate of appearance of the product.

-

Rate Constant Calculation: The rate constant for each reaction (kH and kD) is determined by fitting the concentration versus time data to the appropriate rate law.

-

KIE Calculation: The KIE is calculated as the ratio kH/kD.

Competitive Method

The competitive method is generally more precise as it involves a single experiment where a mixture of the deuterated and non-deuterated substrates competes for the same reagent.[10] The KIE is determined by measuring the change in the isotopic ratio of the starting material or the product as the reaction progresses.

Detailed Methodology:

-

Sample Preparation: A mixture with a known initial ratio of the deuterated and non-deuterated substrate is prepared.[1]

-

Reaction: The reaction is initiated and allowed to proceed to a specific, partial conversion (typically <20% or >80% to maximize precision).[1]

-

Quenching & Separation: The reaction is stopped (quenched). The remaining starting material and/or the product is then isolated and purified.

-

Isotopic Ratio Analysis: The ratio of the deuterated to non-deuterated species in the isolated material is accurately measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5][10]

-

KIE Calculation: The KIE is calculated from the initial and final isotopic ratios and the fraction of the reaction completion.

Caption: A generalized experimental workflow for determining the KIE using a competitive method.[1]

Applications in Drug Development

The deuterium KIE is a powerful tool in medicinal chemistry, primarily used to enhance the metabolic stability of drug candidates.[2][14]

-

Improved Pharmacokinetics: By replacing hydrogen with deuterium at metabolically labile positions, the rate of metabolism can be slowed down. This can lead to a longer drug half-life, increased exposure (AUC), and lower peak concentrations (Cmax), potentially allowing for less frequent dosing and a better side-effect profile.[1][2]

-

Reduced Formation of Toxic Metabolites: If a drug's toxicity is linked to a specific metabolite, deuteration can slow its formation, leading to an improved safety profile.[1][15]

-

Elucidation of Metabolic Pathways: The KIE can be used to identify the rate-determining steps in a drug's metabolic pathway, providing valuable information for further drug design and optimization.

Caption: Impact of deuteration on a drug's metabolic pathway.[1]

Mechanistic Elucidation in Organic Chemistry

The KIE is a cornerstone of physical organic chemistry for determining reaction mechanisms.[1][16] By revealing whether a specific C-H bond is broken in the rate-determining step, it allows researchers to distinguish between competing mechanistic pathways.[1] For example, the magnitude of the α-secondary KIE can help differentiate between SN1 and SN2 reaction mechanisms.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. fiveable.me [fiveable.me]

- 8. kinetics [faculty.csbsju.edu]

- 9. Portico [access.portico.org]

- 10. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deuterated drug - Wikipedia [en.wikipedia.org]

- 14. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

4’-Hydroxy Flurbiprofen-d3 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4’-Hydroxy Flurbiprofen-d3, a deuterated metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Flurbiprofen (B1673479). This document details its chemical properties, synthesis, role in metabolic pathways, and its critical application in analytical methodologies.

Core Compound Data

4’-Hydroxy Flurbiprofen-d3 is the deuterated form of 4’-Hydroxy Flurbiprofen, the major oxidative metabolite of Flurbiprofen. The incorporation of deuterium (B1214612) isotopes makes it an ideal internal standard for mass spectrometry-based quantitative analysis.

| Property | Value |

| CAS Number | 1189694-02-7 |

| Molecular Formula | C₁₅H₁₀D₃FO₃ |

| Molecular Weight | 263.28 g/mol |

| Synonyms | 2-Fluoro-4'-hydroxy-α-(methyl-d3)-[1,1'-biphenyl]-4-acetic Acid, 2-(4'-Hydroxy-2-fluoro-4-biphenylyl)propionic Acid-d3, 4'-Hydroxyflurbiprofen-d3 |

Metabolic Pathway of Flurbiprofen

Flurbiprofen is primarily metabolized in the liver to its major metabolite, 4’-Hydroxy Flurbiprofen. This hydroxylation reaction is almost exclusively catalyzed by the cytochrome P450 enzyme CYP2C9.[1][2][3] Individuals with genetic polymorphisms in the CYP2C9 gene may exhibit altered metabolism of Flurbiprofen, leading to variations in drug exposure and response.[1] 4’-Hydroxy Flurbiprofen itself shows significantly less anti-inflammatory activity compared to the parent drug. Following its formation, 4’-Hydroxy Flurbiprofen can be further metabolized through conjugation, primarily with glucuronic acid, to facilitate its excretion in the urine.[4]

Synthesis of 4’-Hydroxy Flurbiprofen-d3

The synthesis of deuterated metabolites like 4’-Hydroxy Flurbiprofen-d3 can be approached through both chemical synthesis and biotransformation.

Biotransformation Approach:

A common and effective method for producing 4’-Hydroxy Flurbiprofen-d3 involves the use of microorganisms or enzymes that can perform the specific hydroxylation reaction.[5] This approach is particularly useful for achieving high regioselectivity.

Experimental Protocol: Fungal Biotransformation of Flurbiprofen-d3

-

Culture Preparation: A suitable fungal species known to hydroxylate Flurbiprofen is cultured in a sterile liquid medium.

-

Substrate Addition: Flurbiprofen-d3 is added to the fungal culture. The biotransformation process may be slower for the deuterated compound compared to the non-deuterated analog.[5]

-

Incubation: The culture is incubated under controlled conditions (temperature, agitation) to allow for the enzymatic conversion of Flurbiprofen-d3 to 4’-Hydroxy Flurbiprofen-d3.

-

Extraction: The culture broth is extracted with an organic solvent (e.g., ethyl acetate) to recover the metabolite.

-

Purification: The extracted metabolite is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

-

Characterization: The final product is characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.[5]

Application in Analytical Methods

4’-Hydroxy Flurbiprofen-d3 is a critical tool for the accurate quantification of 4’-Hydroxy Flurbiprofen in biological matrices such as plasma and urine. Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is standard practice in pharmacokinetic and drug metabolism studies.[6][7][8]

Experimental Protocol: Quantification of 4’-Hydroxy Flurbiprofen in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the analysis of 4’-Hydroxy Flurbiprofen with 4’-Hydroxy Flurbiprofen-d3 as an internal standard.

-

Sample Preparation:

-

To a 100 µL aliquot of human plasma, add a known amount of 4’-Hydroxy Flurbiprofen-d3 solution (internal standard).

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether) to isolate the analyte and internal standard.[6]

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 2.0 mm x 50 mm, 5 µm).[6]

-

Mobile Phase: A mixture of an acidic buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.5) and an organic solvent (e.g., methanol) in an isocratic or gradient elution.[6]

-

Flow Rate: A typical flow rate is 250 µL/min.[6]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode.[6]

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both 4’-Hydroxy Flurbiprofen and 4’-Hydroxy Flurbiprofen-d3.

-

-

-

Quantification:

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.

-

The concentration of 4’-Hydroxy Flurbiprofen in the plasma samples is then determined from this calibration curve.

-

Conclusion

4’-Hydroxy Flurbiprofen-d3 is an indispensable tool in the field of drug metabolism and pharmacokinetics. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard enable researchers to conduct highly accurate and precise quantitative studies of Flurbiprofen metabolism. The methodologies outlined in this guide provide a foundation for the synthesis and application of this important research compound.

References

- 1. Flurbiprofen Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coupling of HPLC with 19F- and 1H-NMR spectroscopy to investigate the human urinary excretion of flurbiprofen metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. resolvemass.ca [resolvemass.ca]

physicochemical differences between flurbiprofen and its deuterated metabolites

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of the physicochemical differences between the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479) and its deuterated analogues and metabolites. By leveraging the kinetic isotope effect (KIE), deuterium (B1214612) substitution can significantly alter a drug's metabolic profile, offering a powerful tool in drug discovery to enhance pharmacokinetic properties and potentially improve safety and efficacy. This guide delves into the quantitative differences in key physicochemical parameters, details the experimental protocols for their characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Principles: The Deuterium Kinetic Isotope Effect

The substitution of hydrogen with its heavier, stable isotope deuterium forms a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This is due to the lower zero-point vibrational energy of the C-D bond, which requires more energy to be broken.[1] In drug metabolism, many phase I reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[1] By strategically replacing hydrogen atoms at metabolic "soft spots" with deuterium, the rate of metabolism at that position can be significantly reduced.[1] This phenomenon, known as the deuterium kinetic isotope effect (KIE), can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable side-effect profile by altering metabolic pathways.[2][3][4]

Physicochemical Properties: A Quantitative Comparison

The introduction of deuterium can subtly alter the physicochemical properties of a molecule beyond its metabolic stability. The following tables summarize the key physicochemical differences between flurbiprofen, its deuterated form (flurbiprofen-d8), its major metabolite 4'-hydroxyflurbiprofen, and the deuterated version of this metabolite (4'-hydroxyflurbiprofen-d3).

Table 1: Physicochemical Properties of Flurbiprofen and Deuterated Flurbiprofen

| Property | Flurbiprofen (FP) | Flurbiprofen-d8 (FP-d8) | Reference(s) |

| Molecular Formula | C₁₅H₁₃FO₂ | C₁₅H₅D₈FO₂ | [5] |

| Molecular Weight ( g/mol ) | 244.26 | 252.31 | [5][6] |

| Melting Point (°C) | 110-111 | 108.5-109.1 | [5][6] |

| Aqueous Solubility (mg/L) | 8 (at 22 °C) | Increased by ~2-fold | [5][6] |

| logP | 4.16 | Slightly lower than FP | [5][6] |

| pKa | 4.03 | Not Reported | [5] |

| Heat of Fusion (J/g) | 116.8 | 107.5 | [6] |

Table 2: Physicochemical Properties of 4'-Hydroxyflurbiprofen and its Deuterated Metabolite

| Property | 4'-Hydroxyflurbiprofen | 4'-Hydroxyflurbiprofen-d3 | Reference(s) |

| Molecular Formula | C₁₅H₁₃FO₃ | C₁₅H₁₀D₃FO₃ | [2][7] |

| Molecular Weight ( g/mol ) | 260.26 | 263.28 | [2][7] |

| Melting Point (°C) | 177-178 | 187-189 | [8][9] |

| Aqueous Solubility | 0.5 mg/mL in PBS (pH 7.2) | Not Reported | [10] |

| logP (Predicted) | 3.8 | 3.8 | [2][11] |

Other metabolites of flurbiprofen include 3'-hydroxy-4'-methoxyflurbiprofen (B1219172) and glucuronide conjugates.[11] The molecular weight of 3'-hydroxy-4'-methoxyflurbiprofen is 290.29 g/mol .[12] Flurbiprofen glucuronide has a molecular weight of 420.4 g/mol .[13]

Experimental Protocols

Synthesis of Deuterated Flurbiprofen and Metabolites

3.1.1. Synthesis of Flurbiprofen-d8

Deuterated flurbiprofen (FP-d8) can be prepared via a direct and multiple deuterium-incorporation reaction of the eight aromatic C-H bonds of flurbiprofen. A typical protocol involves heating a mixture of flurbiprofen, 10% Pt/C, 2-propanol, and D₂O at 80°C for 24 hours under sealed conditions.[6] The product is then purified by filtration, extraction, and recrystallization.[6]

3.1.2. Synthesis of 4'-Hydroxyflurbiprofen and its Deuterated Analog

The major metabolite, 4'-hydroxyflurbiprofen, can be produced via fungal biotransformation of flurbiprofen.[11] Screening of various microbes can identify a strain that achieves high conversion to the desired metabolite.[11] A similar biotransformation process can be applied to a deuterated flurbiprofen precursor, such as flurbiprofen-d3, to yield 4'-hydroxyflurbiprofen-d3.[11] It has been observed that the fungal biotransformation of flurbiprofen-d3 proceeds more slowly than that of the non-deuterated compound, which is consistent with the kinetic isotope effect.[11]

Analytical Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of flurbiprofen and its metabolites involves reversed-phase HPLC.

-

Column: C18 column (e.g., Luna C18, 5 µm, 2.0 mm x 50 mm).[14]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[14]

-

Flow Rate: Typically in the range of 0.25-1.0 mL/min.[14]

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Sample Preparation: Plasma samples are typically prepared by liquid-liquid extraction with a solvent like methyl t-butyl ether.[14]

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more sensitive and selective quantification, LC-MS/MS is employed.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for flurbiprofen and its acidic metabolites.[14]

-

Mass Analysis: A triple quadrupole mass spectrometer is used to monitor specific precursor-to-product ion transitions for the analyte and an internal standard.[14]

-

Sample Preparation: Similar to HPLC, with the addition of an internal standard (e.g., probenecid) prior to extraction.[14]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of flurbiprofen and its metabolites.

-

Spectrometers: High-field NMR spectrometers (e.g., 400 MHz or 600 MHz) are used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra.[1][15]

-

Solvents: Deuterated solvents such as chloroform-d (B32938) (CDCl₃), methanol-d₄, or dimethyl sulfoxide-d₆ are used to dissolve the samples.

-

Analysis: 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to assign the chemical shifts and confirm the structures of the parent drug and its metabolites. ¹⁹F NMR is particularly useful for fluorine-containing drugs like flurbiprofen.[1]

Visualizing Key Pathways and Workflows

Flurbiprofen's Mechanism of Action: The Cyclooxygenase Pathway

Flurbiprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

Caption: Flurbiprofen inhibits COX enzymes, blocking prostaglandin synthesis.

Metabolic Pathway of Flurbiprofen

Flurbiprofen is primarily metabolized in the liver by the CYP2C9 enzyme to form 4'-hydroxyflurbiprofen. Further metabolism can lead to other hydroxylated and conjugated metabolites.[11]

Caption: Metabolism of flurbiprofen to its 4'-hydroxy metabolite.

Experimental Workflow for Physicochemical Analysis

A logical workflow is essential for the comprehensive characterization of deuterated compounds.

Caption: A streamlined workflow for evaluating deuterated drug candidates.

Conclusion

The strategic deuteration of flurbiprofen and its metabolites offers a clear demonstration of the kinetic isotope effect's impact on drug metabolism and physicochemical properties. The observed changes, including altered metabolic rates and modified physical characteristics such as melting point and solubility, underscore the potential of deuterium labeling as a valuable strategy in drug development. This guide provides a foundational understanding and practical methodologies for researchers and scientists working to optimize the therapeutic potential of new and existing drug candidates.

References

- 1. 19F and 1H magnetic resonance strategies for metabolic studies on fluorinated xenobiotics: application to flurbiprofen [2-(2-fluoro-4-biphenylyl)propionic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4’-Hydroxy Flurbiprofen-d3_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. 4'-Hydroxy Flurbiprofen-d3 | C15H13FO3 | CID 45039449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. scbt.com [scbt.com]

- 12. Flurbiprofen(5104-49-4) 1H NMR [m.chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Biotransformation of Flurbiprofen to its Hydroxy Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biotransformation of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479) to its primary active metabolite, 4'-hydroxyflurbiprofen (B17815). The document details the central role of Cytochrome P450 2C9 (CYP2C9) in this metabolic pathway, including the impact of genetic polymorphisms on enzyme kinetics. Furthermore, this guide presents detailed experimental protocols for in vitro metabolism studies and analytical methods for the quantification of flurbiprofen and its metabolite. Visual diagrams of the metabolic pathway, experimental workflows, and regulatory signaling pathways are provided to facilitate a deeper understanding of the core concepts.

Introduction

Flurbiprofen is a propionic acid derivative with analgesic and anti-inflammatory properties, widely used in the management of arthritis and other painful conditions. The therapeutic efficacy and safety profile of flurbiprofen are significantly influenced by its metabolism. The primary metabolic pathway is the hydroxylation of the biphenyl (B1667301) ring at the 4'-position to form 4'-hydroxyflurbiprofen. This biotransformation is almost exclusively catalyzed by the polymorphic enzyme Cytochrome P450 2C9 (CYP2C9), making flurbiprofen a valuable in vitro and in vivo probe for CYP2C9 activity.[1][2] Understanding the nuances of this metabolic process is critical for drug development, clinical pharmacology, and personalized medicine.

The Metabolic Pathway of Flurbiprofen

The biotransformation of flurbiprofen to 4'-hydroxyflurbiprofen is a phase I metabolic reaction. This hydroxylation is mediated by CYP2C9, a key enzyme in the metabolism of numerous clinically important drugs.[1][3] While minor involvement of other CYP isoforms was initially suggested, further studies with specific expressed proteins have confirmed that CYP2C9 is the only major enzyme responsible for the 4'-hydroxylation of flurbiprofen.[2]

References

- 1. Effect of CYP2C9 genetic polymorphism on the metabolism of flurbiprofen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies of flurbiprofen 4'-hydroxylation. Additional evidence suggesting the sole involvement of cytochrome P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of cytochrome P450 2C9 and an allelic variant in the 4'-hydroxylation of (R)- and (S)-flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 4'-Hydroxy Flurbiprofen-d3

For researchers, scientists, and drug development professionals, 4'-Hydroxy Flurbiprofen-d3 is a critical tool for pharmacokinetic and metabolic studies of its parent drug, Flurbiprofen (B1673479). This deuterated internal standard allows for precise quantification in complex biological matrices using mass spectrometry. This guide provides an in-depth overview of commercial suppliers, technical specifications, and a generalized experimental protocol for its use.

Commercial Supplier Data

A variety of chemical suppliers offer 4'-Hydroxy Flurbiprofen-d3 for research purposes. The following table summarizes the key technical data from several prominent suppliers to facilitate comparison and procurement.

| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Additional Information |

| Santa Cruz Biotechnology | sc-218623 | - | C₁₅H₁₀D₃FO₃ | 263.28 | 1189694-02-7 | For research use only.[1] |

| MedChemExpress | HY-132436S | 99.02% | C₁₅H₁₀D₃FO₃ | 263.28 | 1189694-02-7 | Solubility: 10 mM in DMSO. Storage: -20°C for 3 years (powder).[2] |

| LabSolutions | - | 99% | C₁₅H₁₀D₃FO₃ | 263.28 | 1189694-02-7 | - |

| Pharmaffiliates | PA STI 049090 | - | C₁₅H₁₀D₃FO₃ | 263.28 | 1189694-02-7 | Labeled metabolite of Flurbiprofen.[3] |

| Immunomart | HY-132436S | 99.02% | C₁₅H₁₀D₃FO₃ | 263.28 | 1189694-02-7 | Storage: -20°C for 3 years (powder).[4] |

Metabolic Pathway of Flurbiprofen

Flurbiprofen is primarily metabolized in the liver to 4'-Hydroxy Flurbiprofen. This hydroxylation reaction is catalyzed by the cytochrome P450 enzyme, specifically the CYP2C9 isoform. Understanding this pathway is crucial for interpreting pharmacokinetic data and the role of 4'-Hydroxy Flurbiprofen-d3 as an internal standard for its non-deuterated counterpart.

Experimental Protocols

The following is a representative experimental protocol for the simultaneous quantification of Flurbiprofen and 4'-Hydroxy Flurbiprofen in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), adapted from published methodologies.[5] 4'-Hydroxy Flurbiprofen-d3 would be used as the internal standard (IS) for 4'-Hydroxy Flurbiprofen, and a corresponding deuterated Flurbiprofen (e.g., Flurbiprofen-d3) would be used as the IS for the parent drug.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing 4'-Hydroxy Flurbiprofen-d3 and Flurbiprofen-d3 in methanol).

-

Vortex briefly to mix.

-

Add 500 µL of methyl t-butyl ether as the extraction solvent.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.0 mm x 50 mm, 5 µm particle size).[5]

-

Mobile Phase: A mixture of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) and methanol (B129727) (15:85, v/v).[5]

-

Flow Rate: 250 µL/min.[5]

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI negative ion mode.[5]

-

Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.

3. Data Analysis

-

Quantification is based on the ratio of the peak area of the analyte to the peak area of its corresponding deuterated internal standard.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

-

The concentration of the analytes in the quality control and unknown samples is determined from the calibration curve using linear regression.

Experimental Workflow Visualization

The following diagram illustrates a typical bioanalytical workflow for the quantification of a drug and its metabolite in a biological sample using a deuterated internal standard.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. researchgate.net [researchgate.net]

- 3. Stereospecific high-performance liquid chromatographic analysis of flurbiprofen: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of flurbiprofen and its hydroxy metabolite in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 4'-Hydroxy Flurbiprofen-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 4'-Hydroxy Flurbiprofen-d3. The information is compiled from available safety data sheets (SDS) for the parent compound, Flurbiprofen, and product information for its deuterated hydroxy metabolite. Researchers should handle this compound with the care required for a substance of unknown but potentially significant toxicity, assuming its hazard profile is similar to that of Flurbiprofen.

Section 1: Chemical and Physical Properties

4'-Hydroxy Flurbiprofen-d3 is a deuterated metabolite of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[1] The deuterium (B1214612) labeling makes it suitable for use as an internal standard in quantitative analyses.[1] While specific data for the deuterated compound is limited, the properties of Flurbiprofen and its non-deuterated hydroxy metabolite provide a strong basis for safe handling protocols.

| Property | Data for Flurbiprofen | Data for 4'-Hydroxy Flurbiprofen-d3 |

| Molecular Formula | C15H13FO2[2] | C15H10D3FO3[1][3] |

| Molecular Weight | 244.26 g/mol [2] | 263.28 g/mol [1][3][4] |

| Appearance | Crystalline powder[5], Solid[6] | White to Off-White Solid[3] |

| Melting Point | 110 - 114 °C[6] | Not available |

| Solubility | DMSO: ~10 mg/mL[2]Ethanol: ~25 mg/mL[2]DMF: ~25 mg/mL[2]PBS (pH 7.2): ~0.9 mg/mL[2] | DMSO: 10 mg/mL (with ultrasonic and warming)[1] |

| Storage Temperature | Room temperature[2] | Powder: -20°C (3 years)In solvent: -80°C (6 months)[1] |

Section 2: Hazard Identification and Toxicological Profile

The primary hazard information is derived from the parent compound, Flurbiprofen. Assume 4'-Hydroxy Flurbiprofen-d3 presents similar hazards.

GHS Classification (based on Flurbiprofen):

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[7]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[5][6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5][6]

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[8] California Proposition 65: WARNING: This product can expose you to chemicals including flurbiprofen, which is/are known to the State of California to cause birth defects or other reproductive harm.

Toxicological Summary (based on Flurbiprofen):

-

Acute Effects: Toxic if swallowed.[7] Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[5] Causes serious eye irritation and skin irritation.[5][6] Inhalation of dust may cause respiratory tract irritation.[5][6]

-

Chronic Effects: Prolonged or repeated exposure can cause damage to organs, particularly the cardiovascular and gastrointestinal systems.[8] As an NSAID, it carries risks of serious cardiovascular thrombotic events, myocardial infarction, and stroke, as well as gastrointestinal bleeding, ulceration, and perforation.[9]

| Hazard Statement | Precautionary Statement |

| H301: Toxic if swallowed [7] | P264: Wash skin thoroughly after handling.[7]P270: Do not eat, drink or smoke when using this product.[7]P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. |

| Causes skin irritation [6] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]P332 + P313: If skin irritation occurs: Get medical advice/attention.[6]P362 + P364: Take off contaminated clothing and wash it before reuse.[5] |

| Causes serious eye irritation [6] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]P337 + P313: If eye irritation persists: Get medical advice/attention.[6] |

| May cause respiratory irritation [6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]P271: Use only outdoors or in a well-ventilated area.[6]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]P312: Call a POISON CENTER or doctor if you feel unwell.[5] |

| General Handling | P405: Store locked up.[7]P501: Dispose of contents/container to an approved waste disposal plant.[7] |

Section 3: Experimental Protocols and Handling Procedures

The following protocols are based on standard laboratory practices for handling potent and hazardous compounds.

3.1 Personal Protective Equipment (PPE)

-

Engineering Controls: Use only under a chemical fume hood.[6] Ensure eyewash stations and safety showers are close to the workstation.[6]

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with good laboratory practices. Wear a lab coat or other protective clothing to prevent skin exposure.[6]

-

Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

3.2 Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Avoid dust formation.[6] Do not breathe dust.[6] Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] Store locked up.[7] For long-term stability of 4'-Hydroxy Flurbiprofen-d3 powder, store at -20°C.[1] Solutions in solvent should be stored at -80°C for up to 6 months.[1]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[8]

3.3 First-Aid Measures

-

If Swallowed: Do NOT induce vomiting.[6] Immediately call a POISON CENTER or doctor.[7] Rinse mouth with water.[5]

-

If on Skin: Take off immediately all contaminated clothing.[8] Wash off with soap and plenty of water for at least 15 minutes.[5] If skin irritation occurs, get medical advice/attention.[5][6]

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5][6] Call a POISON CENTER or doctor if you feel unwell.[5][6]

-

If in Eyes: Rinse cautiously with water for several minutes.[5][6] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5] If eye irritation persists, get medical advice/attention.[5][6]

-

General Advice: Show the safety data sheet to the doctor in attendance.[5][6]

3.4 Spill and Disposal Procedures

-

Spill Response: Evacuate personnel to safe areas.[6] Wear appropriate PPE, including respiratory protection.[7] Avoid dust formation.[6] Sweep up or vacuum up spillage and collect in suitable, closed containers for disposal.[6][8] Clean the affected area thoroughly.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Section 4: Signaling Pathways and Logical Relationships

The metabolism of the parent compound, Flurbiprofen, is a key consideration.

Caption: Metabolic pathway of Flurbiprofen to its 4'-hydroxy metabolite.

The following workflow outlines the safe handling procedure for 4'-Hydroxy Flurbiprofen-d3 in a research setting.

Caption: Safe handling workflow for 4'-Hydroxy Flurbiprofen-d3.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. biocompare.com [biocompare.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. fishersci.com [fishersci.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. westliberty.edu [westliberty.edu]

- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

The Discovery and Significance of Deuterated Drug Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium (B1214612), the stable, heavy isotope of hydrogen, into drug molecules represents a significant advancement in medicinal chemistry. This in-depth technical guide explores the discovery, significance, and analytical methodologies related to deuterated drug metabolites. By leveraging the kinetic isotope effect (KIE), deuteration can favorably alter a drug's metabolic profile, leading to improved pharmacokinetic properties, enhanced safety, and greater therapeutic efficacy. This guide provides a comprehensive overview of the core principles, detailed experimental protocols for the analysis of deuterated compounds, and a summary of key quantitative data to support drug development professionals in this evolving field.

Core Principles: The Deuterium Kinetic Isotope Effect (KIE)

The foundation of deuterated drug development lies in the kinetic isotope effect (KIE), a phenomenon where the substitution of an atom with its heavier isotope alters the rate of a chemical reaction.[1][2] The C-D (carbon-deuterium) bond is stronger and has a lower zero-point vibrational energy than a C-H (carbon-hydrogen) bond, thus requiring more energy to be broken.[2]

Many drug metabolism reactions, particularly Phase I oxidations catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[1][2] By strategically replacing hydrogen with deuterium at these metabolically vulnerable positions ("soft spots"), the rate of metabolism can be significantly reduced.[2] This slowdown in metabolic clearance can lead to several therapeutic advantages:

-

Improved Metabolic Stability and Half-life: Slower metabolism extends the drug's circulation time in the body, potentially reducing dosing frequency and improving patient compliance.[3]

-

Enhanced Bioavailability: By decreasing first-pass metabolism, a greater proportion of the administered dose can reach systemic circulation, leading to increased bioavailability.[3]

-

Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, steering the drug away from the formation of reactive or toxic metabolites and improving the overall safety profile.[3][4]

-

Increased Therapeutic Efficacy: A higher and more sustained plasma concentration of the active drug can lead to improved efficacy.[5]

The first observation of the KIE influencing drug metabolism was in 1961 with studies on deuterated morphine.[1] However, it wasn't until the approval of deutetrabenazine (Austedo®) by the FDA in 2017 that the therapeutic potential of deuterated drugs was fully realized.[6][7]

Quantitative Analysis of Deuterated Drugs and their Metabolites

The following tables summarize the comparative pharmacokinetic data for select deuterated drugs versus their non-deuterated counterparts, illustrating the quantitative impact of deuteration.

Table 1: Comparative Pharmacokinetics of Deutetrabenazine and Tetrabenazine

| Parameter | Deutetrabenazine (d6-Tetrabenazine) | Tetrabenazine | Fold Change | Reference(s) |

| Active Metabolites | α-d-HTBZ and β-d-HTBZ | α-HTBZ and β-HTBZ | - | [2] |

| T1/2 of Active Metabolites | ~9-11 hours | ~4-8 hours for α-HTBZ, ~2-4 for β-HTBZ | ~2x increase | [2][8] |

| Cmax of Active Metabolites | Lower | Higher | Lower peak concentrations | [2] |

| AUC of Active Metabolites | Higher and more sustained | Lower | Increased overall exposure | [2] |

| Dosing Frequency | Twice daily | Three times daily | Reduced | [2] |

HTBZ: Dihydrotetrabenazine

Table 2: Comparative In Vitro Potency of Deucravacitinib (a deuterated TYK2 inhibitor) and other JAK Inhibitors

| Compound | TYK2 IC50 (nM) | JAK1/3 IC50 (nM) | JAK2/2 IC50 (nM) | Reference(s) |

| Deucravacitinib | ~1 | >56 | >120 | [5][9] |

| Tofacitinib | >100 | ~1 | ~20 | [9][10] |

| Upadacitinib | >100 | ~1 | ~50 | [9][10] |

| Baricitinib | >100 | ~2 | ~5 | [9][10] |

IC50: Half-maximal inhibitory concentration. Data is from in vitro whole blood assays.

Experimental Protocols

Precise and robust experimental protocols are essential for the evaluation of deuterated drug candidates. Below are detailed methodologies for key in vitro and analytical experiments.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a primary screen to determine the rate of metabolic clearance of a deuterated compound compared to its non-deuterated analog.[11][12]

Materials:

-

Test compound (deuterated and non-deuterated)

-

Human liver microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) with an internal standard (IS)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Protocol:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and human liver microsomes (final concentration typically 0.5 mg/mL).[13]

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural log of the percentage of the remaining parent compound versus time.

-

Determine the half-life (t1/2) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount)

-

CYP450 Inhibition Assay

This assay determines the potential of a deuterated compound to inhibit major CYP450 enzymes, which is crucial for predicting drug-drug interactions.[14][15]

Materials:

-

Test compound (deuterated)

-